Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate
CAS No.: 321309-39-1
Cat. No.: VC3913425
Molecular Formula: C17H14ClNO3
Molecular Weight: 315.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 321309-39-1 |
---|---|
Molecular Formula | C17H14ClNO3 |
Molecular Weight | 315.7 g/mol |
IUPAC Name | benzyl 2-carbonochloridoyl-2,3-dihydroindole-1-carboxylate |
Standard InChI | InChI=1S/C17H14ClNO3/c18-16(20)15-10-13-8-4-5-9-14(13)19(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2 |
Standard InChI Key | HJMWBRLVJZGMKS-UHFFFAOYSA-N |
SMILES | C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)Cl |
Canonical SMILES | C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate features a bicyclic indoline system—a partially saturated indole derivative—where the nitrogen atom at position 1 is substituted with a benzyloxycarbonyl (Cbz) group. Position 2 of the indoline ring is functionalized with a chlorocarbonyl (-COCl) group, a highly reactive electrophilic center . The benzyl ester at position 1 enhances the compound’s stability during synthetic manipulations, while the chlorocarbonyl group facilitates nucleophilic acyl substitution reactions.
Molecular Formula and Weight
Predicted Physicochemical Properties
Computational and experimental data provide insights into the compound’s behavior under standard conditions:
Synthetic Applications and Reactivity
Role as an Acid Chloride Intermediate
The chlorocarbonyl group renders this compound a versatile acylating agent. It participates in nucleophilic substitutions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. For example:
This reactivity is exploited in peptide synthesis and heterocyclic chemistry to introduce indoline-based scaffolds .
Protective Group Strategy
The benzyl ester moiety acts as a temporary protective group for carboxylic acids. Under catalytic hydrogenation (e.g., ), the benzyl group is cleaved to yield the free carboxylic acid:
This strategy is critical in multi-step syntheses where selective deprotection is required .
Supplier | Quantity | Price | Last Updated |
---|---|---|---|
Sigma-Aldrich | 1 g | $81.60 | 2023-06-20 |
American Custom Chemicals | 1 g | $648.83 | 2021-12-16 |
American Custom Chemicals | 5 g | $976.27 | 2021-12-16 |
Pricing disparities reflect differences in purity (e.g., 95% vs. higher grades) and logistical factors .
Related Derivatives and Analogues
Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate
A closely related derivative (CAS 135829-04-8) replaces the chlorocarbonyl group with a hydroxymethyl (-CHOH) moiety. This alcohol derivative serves as a precursor for further functionalization, such as oxidation to carboxylic acids or esterification .
1-Benzyl-1H-Indole
Another analogue (CAS 3377-71-7) lacks the ester and chlorocarbonyl groups, highlighting the structural diversity within indoline-based compounds .
Environmental and Regulatory Considerations
Aquatic Toxicity Mitigation
Given its H400 classification, disposal must adhere to protocols for halogenated organics. Incineration with scrubbers is recommended to prevent HCl emissions .
Regulatory Compliance
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